![molecular formula C21H22ClN3O2S B2977982 N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 309940-35-0](/img/no-structure.png)

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

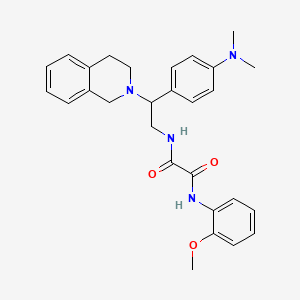

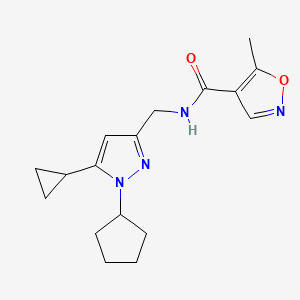

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.

BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rearrangement in Chemical Reactions

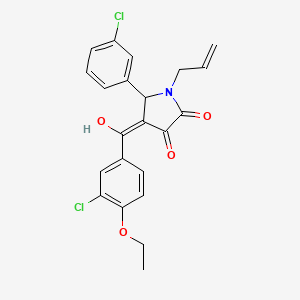

- Research shows that the reaction of certain compounds with m-chloroperbenzoic acid leads to the formation of quinazolinediones, which undergo a rearrangement process involving intermediates like isocyanate carboxamide (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Potential Inhibitors of Thymidylate Synthase

- Certain quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds exhibit different levels of potency against human TS (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Antimicrobial Agents

- A study highlighted the synthesis of certain quinazolinone derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).

Pharmacological Evaluation

- Research focused on the synthesis of certain oxadiazole derivatives, revealing potential anti-bacterial properties and moderate inhibitory effects on α-chymotrypsin enzyme. This indicates the significant pharmacological potential of these compounds (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

AMPA Receptor Inhibition

- A series of fluoro-3-(2-chlorophenyl)quinazolin-4-ones were prepared to investigate structure-activity relationships for AMPA receptor inhibition, showing varied potencies. This research contributes to understanding how modifications in chemical structure impact receptor antagonism (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001).

Cytotoxic Activity

- Certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, highlighting the potential for developing new antitumor drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Biological Studies of Oxadiazole Derivatives

- Oxadiazole derivatives were synthesized and characterized, showing significant antioxidant and antibacterial activities, indicating their potential as pharmacologically active agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Propriétés

Numéro CAS |

309940-35-0 |

|---|---|

Nom du produit |

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Formule moléculaire |

C21H22ClN3O2S |

Poids moléculaire |

415.94 |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |

Clé InChI |

HLCMUPQFCPJNMV-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977900.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl acetate](/img/structure/B2977905.png)

![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)